molecular formula C7H4F3NO3 B12849583 6-Oxo-4-(trifluoromethyl)-5,6-dihydropyridine-3-carboxylic acid

6-Oxo-4-(trifluoromethyl)-5,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12849583
M. Wt: 207.11 g/mol
InChI Key: IPJPOAXSIDDOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo-4-(trifluoromethyl)-5,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C7H4F3NO3 and a molecular weight of 207.11 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a carboxylic acid group, and a dihydropyridine ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-4-(trifluoromethyl)-5,6-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyanoacetamides with carbon disulfide and sodium ethoxide to form ketene dithioacetals, which are then further reacted to yield the desired compound . Another method involves the use of acylpyruvic acid derivatives to prepare 6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids and their methyl esters .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-4-(trifluoromethyl)-5,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Properties

Molecular Formula

C7H4F3NO3

Molecular Weight

207.11 g/mol

IUPAC Name

2-oxo-4-(trifluoromethyl)-3H-pyridine-5-carboxylic acid

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h2H,1H2,(H,13,14)

InChI Key

IPJPOAXSIDDOGD-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C=NC1=O)C(=O)O)C(F)(F)F

Origin of Product

United States

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